molecular formula C16H13FN2O2S2 B2584262 2-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034487-44-8

2-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2584262
CAS No.: 2034487-44-8
M. Wt: 348.41
InChI Key: DFIAOPIJMQUSMP-UHFFFAOYSA-N
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Description

2-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, thiophene, pyridine, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-fluoro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S2/c17-14-4-1-2-6-16(14)23(20,21)19-10-12-8-13(11-18-9-12)15-5-3-7-22-15/h1-9,11,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIAOPIJMQUSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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